molecular formula C12H13N3O4S B2477193 4-(N,N-dimethylsulfamoyl)-N-(isoxazol-4-yl)benzamide CAS No. 1396815-47-6

4-(N,N-dimethylsulfamoyl)-N-(isoxazol-4-yl)benzamide

Cat. No. B2477193
CAS RN: 1396815-47-6
M. Wt: 295.31
InChI Key: YXCWXTMZKGBQNO-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(isoxazol-4-yl)benzamide is a synthetic compound that has been extensively researched for its various applications in the scientific field. This compound is commonly referred to as DISSB and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology Applications

  • Benzene-1,3,5-tricarboxamides (BTAs) : These compounds are significant in supramolecular chemistry for their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding. Their applications range from nanotechnology to polymer processing and biomedical fields due to their adaptable and multivalent nature (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Antiepileptic and CNS Applications

  • Zonisamide : As a 1,2 benzisoxazole derivative, zonisamide highlights the potential of isoxazole derivatives in treating epilepsy. Its efficacy against partial and general seizures underscores the therapeutic potential of structurally related compounds in neurological disorders (D. Peters, E. Sorkin, 1993).

Pharmacological Applications of Benzisoxazoles

  • Patent Review on Benzisoxazoles (2009 – 2014) : This review emphasizes the therapeutic attraction of benzisoxazole derivatives, particularly in CNS disorders and as kinase inhibitors. The continuous exploration of these compounds in drug discovery highlights their importance in developing new therapeutic agents (Y. Uto, 2015).

DNA Interaction and Biomedical Research

  • Hoechst 33258 and Analogues : The strong binding of Hoechst 33258 to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences, points to the significant role of benzimidazole derivatives in chromosome and nuclear staining, radioprotection, and as topoisomerase inhibitors. This demonstrates the utility of similar compounds in cellular biology and drug design (U. Issar, R. Kakkar, 2013).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-5-3-9(4-6-11)12(16)14-10-7-13-19-8-10/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCWXTMZKGBQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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